Cas no 88-68-6 (2-Aminobenzamide)

2-Aminobenzamide is a versatile intermediate suitable for the synthesis of various compounds, including pharmaceuticals and pigments. Its key advantages lie in its ease of functionalization and stability under mild conditions, making it an attractive starting material for researchers seeking efficient and scalable chemical pathways.
2-Aminobenzamide structure
2-Aminobenzamide structure
商品名:2-Aminobenzamide
CAS番号:88-68-6
MF:C7H8N2O
メガワット:136.15122127533
MDL:MFCD00007981
CID:34477
PubChem ID:6942

2-Aminobenzamide 化学的及び物理的性質

名前と識別子

    • 2-Aminobenzamide
    • 2-Aminobenzamide, (Anthranilamide)
    • ATA
    • Anthranilic acid amide
    • O-Aminobenzamide
    • Anthranilamide
    • 2-AB
    • Benzamide, 2-amino-
    • Aminobenzamide
    • 2-Carbamoylaniline
    • Anthranilimidic acid
    • Benzamide, o-amino-
    • 2-Amino-Benzamide
    • Anthranilamide (VAN)
    • o-Aminobenzamide (VAN)
    • 2-Aminobenzamide (VAN)
    • Anthranilimidic acid (VAN)
    • Benzoic acid, 2-amino-, amide
    • Benzenecarboximidicacid, 2-amino-
    • Q1M2WEK6VA
    • Benzamide, o-amino- (VAN)
    • PXBFMLJZNCDSMP-UHFFFAOYSA-N
    • Benzamide
    • UNII-Q1M2WEK6VA
    • Anthranilamide; 2-carbamoylaniline; anthranilimidic acid
    • AKOS000119694
    • AI3-28018
    • 2- amino-benzamide
    • 2-Carbamoylaniline, Anthranilimidic acid
    • W-100391
    • 28144-70-9
    • HSDB 5261
    • 2-Amino-Benzamideanthranilamide
    • CS-D1680
    • NSC 38768
    • STL163592
    • Oprea1_246280
    • 88-68-6
    • 4-14-00-01010 (Beilstein Handbook Reference)
    • A0262
    • Benzamide, o-amino- (VAN) (8CI)
    • 2-Amino benzamide
    • AMINOBENZAMIDE, 2-
    • 2-Aminobenzamide 100 microg/mL in Acetonitrile
    • SMR000112353
    • DISCONTINUED. Please see O878507
    • BDBM33219
    • STR02027
    • 2AE
    • CHEMBL43175
    • CHEBI:193638
    • anthranilamid-
    • 2-amino benzamide, 7
    • MFCD00007981
    • F3329-0460
    • 2-Aminobenzimidic acid
    • DTXCID501789
    • MLS001066328
    • NCGC00247015-02
    • o-carbamoylaniline
    • NCGC00257966-01
    • AC-20346
    • Anthranilamide, >=98%
    • Z57036632
    • NCGC00247015-01
    • PS-5040
    • EINECS 201-851-2
    • D71115
    • Oxytocin-d5
    • EN300-17791
    • ortho-aminobenzamide
    • Anthranilamide, matrix substance for MALDI-MS, >=99.0% (HPLC)
    • LS-25344
    • DTXSID2021789
    • 2-aminobenzenecarboxamide
    • SCHEMBL38228
    • BRN 0508509
    • InChI=1/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10
    • amino-benzamide
    • SCHEMBL11068162
    • BBL012278
    • AT-057/40177776
    • CAS-88-68-6
    • NSC38768
    • NSC-38768
    • Anthranilamide; 2-Carbamoylaniline, Anthranilimidic acid
    • HMS2269G08
    • 2-aminobenz-amide
    • o-amino-benzamide
    • Tox21_200412
    • 2-AMINOBENZAMIDE [HSDB]
    • A842842
    • HMS1732D11
    • Q27286892
    • FT-0611226
    • SY001144
    • 2-Aminobenzamide (ACI)
    • Benzamide, o-amino- (6CI, 7CI, 8CI)
    • 2-Aminobenzene-1-carboximidic acid
    • SR 4327
    • NS00014945
    • anthranilic acid imine
    • DB-022491
    • MDL: MFCD00007981
    • インチ: 1S/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10)
    • InChIKey: PXBFMLJZNCDSMP-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(N)=CC=CC=1)N
    • BRN: 0508509

計算された属性

  • せいみつぶんしりょう: 136.063663g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.4
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 136.063663g/mol
  • 単一同位体質量: 136.063663g/mol
  • 水素結合トポロジー分子極性表面積: 69.1Ų
  • 重原子数: 10
  • 複雑さ: 136
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 7
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 無色結晶
  • 密度みつど: 1.1778 (rough estimate)
  • ゆうかいてん: 111-113 °C (lit.)
  • ふってん: 300 ºC
  • フラッシュポイント: 華氏温度:388.4°f
    摂氏度:198°c
  • 屈折率: 1.5460 (estimate)
  • ようかいど: <5g/l
  • すいようせい: Soluble in hot water and alcohol. Slightly soluble in ether and benzene. Very soluble in ethyl acetate.
  • PSA: 69.11000
  • LogP: 1.64920
  • ようかいせい: 水に微溶解する。

2-Aminobenzamide セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302,H315,H317,H319,H335
  • 警告文: P261,P280,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:1
  • 危険カテゴリコード: 22-36/37/38-43
  • セキュリティの説明: S26-S36/37
  • RTECS番号:CU8993000
  • 危険物標識: Xn
  • 危険レベル:IRRITANT
  • TSCA:Yes
  • ちょぞうじょうけん:Store at room temperature
  • リスク用語:R22; R36/37/38; R43

2-Aminobenzamide 税関データ

  • 税関コード:2942000000
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-Aminobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045694-100g
2-Aminobenzamide
88-68-6 98%
100g
¥ǷŤ 2023-07-25
Enamine
EN300-33946-0.05g
2-aminobenzamide
88-68-6 96%
0.05g
$19.0 2023-02-14
BAI LING WEI Technology Co., Ltd.
220778-100G
2-Aminobenzamide, 98%
88-68-6 98%
100G
¥ 168 2022-04-26
Apollo Scientific
OR4043-100g
2-Aminobenzamide
88-68-6
100g
£22.00 2025-02-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A0262-500G
2-Aminobenzamide
88-68-6 >98.0%(T)(HPLC)
500g
¥890.00 2024-04-15
Alichem
A019143018-1000g
2-Aminobenzamide
88-68-6 98%
1000g
$153.00 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A67610-100g
2-Aminobenzamide
88-68-6 98%
100g
¥31.0 2023-09-08
abcr
AB113420-100 g
2-Aminobenzamide, 98%; .
88-68-6 98%
100 g
€57.50 2023-07-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A89804-100G
2-Aminobenzamide
88-68-6
100g
¥560.56 2023-11-11
Enamine
EN300-33946-10.0g
2-aminobenzamide
88-68-6 96%
10.0g
$32.0 2023-02-14

2-Aminobenzamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium borohydride Catalysts: Gold (ZnO-supported) Solvents: Methanol ;  rt; 1 h, rt
リファレンス
Development of Easily Separable ZnO-Supported Au Nanocatalyst for the Oxidative Esterification of Alcohols and Reduction of Nitroarenes
Galani, Sunil M.; Giri, Arnab K.; Ghosh, Subhash C.; Panda, Asit B., ChemistrySelect, 2018, 3(32), 9414-9421

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Water Catalysts: 2853616-75-6 Solvents: Isopropanol ;  2 h, 80 °C
リファレンス
Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis
Yadav, Samanta; Gupta, Rajeev, Inorganic Chemistry, 2022, 61(39), 15463-15474

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Cobalt (nanoparticle supported on ordered mesoporous carbon) Solvents: 2-Methyltetrahydrofuran ,  Water ;  20 bar, rt → 40 °C; 24 h, 20 bar, 40 °C
リファレンス
Superior activity and selectivity of heterogenized cobalt catalysts for hydrogenation of nitroarenes
Li, Wu; Artz, Jens; Broicher, Cornelia; Junge, Kathrin; Hartmann, Heinrich; et al, Catalysis Science & Technology, 2019, 9(1), 157-162

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Ammonium bicarbonate Catalysts: Palladium, bis(acetonitrile)dichloro- ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ;  3 h, 1 MPa, 120 °C
リファレンス
Aminocarbonylation of aryl halides to produce primary amides by using NH4HCO3 dually as ammonia surrogate and base
Wang, Dong-Liang; Liu, Huan; Yang, Da; Wang, Peng; Lu, Yong; et al, ChemCatChem, 2017, 9(22), 4206-4211

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Iron oxide (Fe2O3) (complexes with phenanthroline, N-doped graphene) Solvents: Methanol ,  Water ;  30 h, 30 bar, 90 °C
リファレンス
Fe2O3/NGr@C- and Co-Co3O4/NGr@C-catalysed hydrogenation of nitroarenes under mild conditions
Formenti, Dario; Topf, Christoph; Junge, Kathrin; Ragaini, Fabio; Beller, Matthias, Catalysis Science & Technology, 2016, 6(12), 4473-4477

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: α-D-Glucose ,  Potassium carbonate Solvents: Water ;  3 h, 100 °C
リファレンス
Glucose as an Eco-Friendly Reductant in a One-Pot Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
dos Santos, Thiago; Grundke, Caroline; Lucas, Tobias; Grossmann, Luca; Clososki, Giuliano Cesar ; et al, European Journal of Organic Chemistry, 2020, 2020(41), 6429-6432

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Manganese oxide (MnO2) Solvents: Isopropanol ,  Water ;  40 min, 100 psi, 100 °C
リファレンス
Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide
Battilocchio, Claudio; Hawkins, Joel M.; Ley, Steven V., Organic Letters, 2014, 16(4), 1060-1063

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  9 h, 40 °C
リファレンス
Effect of the structure of nitroarenes on their reduction by brewers' yeast (Saccharomyces cerevisiae)
Begunov, R. S.; Kosareva, T. N.; Orlov, V. U., Izvestiya Vysshikh Uchebnykh Zavedenii, 2005, 48(11), 56-57

ごうせいかいろ 9

はんのうじょうけん
1.1 5 - 6 h, rt → 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
リファレンス
Formamide as an ammonia synthon in amination of acid chlorides
Srinivasan, S.; Manisankar, P., Synthetic Communications, 2010, 40(23), 3538-3543

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Urea ,  Oxygen Catalysts: Trifluoroacetic acid ,  Cupric acetate Solvents: Dimethyl sulfoxide ;  6 - 12 h, 110 °C
1.2 Reagents: Hydrazine hydrate (1:1) ;  < 1 min, 110 °C
リファレンス
Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products
Sahoo, Subrata ; Pal, Shantanu, Journal of Organic Chemistry, 2021, 86(24), 18067-18080

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium borohydride Catalysts: Nickel dihydroxide (two-layer MWCNT nanohybrid with photopolymerized DANTA and polycationic PDADMAC) Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
1.2 4 h, rt
リファレンス
Selective Conversion of Nitroarenes to N-Aryl Hydroxylamines Catalysed by Carbon-Nanotube-Supported Nickel(II) Hydroxide
Prakash, Praveen; De Masi, Deborah; Geertsen, Valerie; Miserque, Frederic; Li, Haiyan; et al, ChemistrySelect, 2017, 2(21), 5891-5894

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol
リファレンス
Cyclic amidines. IX. Tricycloquinazoline
Butler, K.; Partridge, M. W., Journal of the Chemical Society, 1959, 2396, 2396-400

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ;  2 h, 0 °C
リファレンス
A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles
Kaniskan, Nevin; Kokten, Sule; Celik, Ilhami, ARKIVOC (Gainesville, 2012, (8), 198-213

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Methanesulfonic acid Catalysts: Alumina ;  120 °C; 15 min, 120 °C
リファレンス
A facile hydration of nitriles into amides by Al2O3/MeSO3H (AMA)
Sharghi, Hashem; Sarvari, Mona Hosseini, Synthetic Communications, 2003, 33(2), 207-212

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: 2506117-64-0 Solvents: Dimethyl sulfoxide ;  48 h, 80 °C
リファレンス
A new facet of amide synthesis by tandem acceptorless dehydrogenation of amines and oxygen transfer of DMSO
Nie, Xufeng; Wang, Mei; Fu, Yihua; Xu, Jiaqi ; Zheng, Xueli; et al, Journal of Catalysis, 2023, 417, 153-163

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Carbon monoxide Catalysts: Rhodate(1-), penta-μ-carbonyldecacarbonylpenta-, (9Rh-Rh) Solvents: Toluene ,  Water ;  10 h, 10 atm, 80 °C
リファレンス
Selective synthesis of Rh5 carbonyl clusters within a polyamine dendrimer for chemoselective reduction of nitro aromatics
Maeno, Zen; Mitsudome, Takato; Mizugaki, Tomoo; Jitsukawa, Koichiro; Kaneda, Kiyotomi, Chemical Communications (Cambridge, 2014, 50(49), 6526-6529

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Water Catalysts: Cesium carbonate Solvents: Water ;  30 min, 150 °C
リファレンス
Efficient and practical transition metal-free catalytic hydration of organonitriles to amides
Tu, Tao; Wang, Zhixun; Liu, Zelong; Feng, Xike; Wang, Qingyi, Green Chemistry, 2012, 14(4), 921-924

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Amberlyst A 26OH Solvents: Ethanol ,  Water ;  2 h, 50 - 60 °C
リファレンス
Amberlyst A26 OH as a recyclable catalyst for hydration of nitriles and water-based synthesis of 4(1H)-quinazolinones from 2-aminobenzonitrile and carbonyl compounds
Tamaddon, Fatemeh; Pouramini, Farzaneh, Synlett, 2014, 25(8), 1127-1131

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Ammonium carbonate Solvents: 1,4-Dioxane ;  8 h, 60 °C
リファレンス
Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one containing 4,5-dihydrothiazole-2-thiol derivatives against Meloidogyne incognita
Chen, Xiulei ; Zhou, Zhen; Li, Zhong; Xu, Xiaoyong, Phosphorus, 2020, 195(3), 194-200

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Ammonium carbonate Solvents: 1,4-Dioxane ;  5 - 8 h, 60 °C
リファレンス
Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita
Wang, Gaolei; Chen, Xiulei; Deng, Yayun; Li, Zhong; Xu, Xiaoyong, Journal of Agricultural and Food Chemistry, 2015, 63(31), 6883-6889

2-Aminobenzamide Raw materials

2-Aminobenzamide Preparation Products

2-Aminobenzamide サプライヤー

JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:88-68-6)2-Aminobenzamide
MR./MRS.:WANG JING LI
電話番号:13156898909
Eメール:hope2084@163.com

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